molecular formula C5H13ClN2 B147636 3-Piperidinamine hydrochloride CAS No. 127294-75-1

3-Piperidinamine hydrochloride

Cat. No.: B147636
CAS No.: 127294-75-1
M. Wt: 136.62 g/mol
InChI Key: ITYKBOIQLYMDTI-UHFFFAOYSA-N
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Description

3-Piperidinamine hydrochloride is a useful research compound. Its molecular formula is C5H13ClN2 and its molecular weight is 136.62 g/mol. The purity is usually 95%.
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Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

piperidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYKBOIQLYMDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599230
Record name Piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127294-75-1
Record name Piperidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Creating a Chiral Environment:the Core Principle of Asymmetric Catalysis is the Creation of a Three Dimensional Chiral Space That Forces the Substrate to Approach the Catalyst S Active Site in a Specific Orientation.

In Organocatalysis: This is achieved by using bulky chiral scaffolds, such as cinchona alkaloids or chiral phosphoric acids. Non-covalent interactions like hydrogen bonding are crucial for substrate binding and orientation, which dictates the stereochemical outcome. rsc.org

In Metal Catalysis: Chiral ligands coordinated to a metal center (e.g., Rhodium, Iridium) define the chiral pocket. The electronic and steric properties of these ligands can be fine-tuned to optimize both activity and enantioselectivity. organic-chemistry.orgacs.org The development of ion-paired ligands, where a chiral cation is associated with an anionic catalyst, represents an advanced strategy to exert greater stereochemical control through a network of noncovalent interactions. acs.org

Enzyme Engineering and Directed Evolution:for Biocatalysts, Nature Provides a Starting Point, but Enzymes Can Be Further Optimized for Specific Non Natural Substrates or Reaction Conditions.

Active Site Modification: Using techniques like site-directed mutagenesis, amino acid residues in the enzyme's active site can be altered. This can enlarge the binding pocket to accommodate bulky substrates (e.g., those with protecting groups like Cbz or Boc) or enhance catalytic activity. researchgate.net

Directed Evolution: This process mimics natural selection in the laboratory. Large libraries of enzyme variants are created and screened for improved properties, such as higher enantioselectivity, increased stability, or broader substrate scope. This has been instrumental in developing highly efficient transaminases and other enzymes for industrial applications. researchgate.net

Substrate Catalyst Interactions:designing Catalysts That Form Specific, Albeit Transient, Interactions with the Substrate is Key to High Selectivity.

Hydrogen Bond Donors: In some C-H amidation reactions, chiral hydrogen-bond-donor catalysts have been shown to enable asymmetric bond formation by orienting the substrate correctly.

Dual-Catalyst Systems: Some advanced methods employ multiple catalysts that work in concert. For example, in a multi-catalytic C-H amination, one catalyst can mediate selective radical generation while a second chiral catalyst controls the enantioselective bond-forming step. nsf.gov

By integrating these principles—from the molecular design of ligands and organocatalysts to the sophisticated engineering of enzymes—chemists can develop highly efficient and selective routes to valuable chiral building blocks like 3-piperidinamine.

Reactions and Chemical Transformations of 3 Piperidinamine Hydrochloride

Functionalization of the Primary Amine Group

The primary amine group is a key site for introducing molecular diversity. Its nucleophilic character allows for a variety of functionalization reactions, including alkylation and acylation.

N-alkylation of the primary amine of 3-aminopiperidine derivatives introduces alkyl substituents, which can significantly alter the compound's physical and biological properties. Reductive amination is a common and effective method for this transformation. This reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Amine SubstrateAldehyde/KetoneReducing AgentSolventProductYield (%)
N-Boc-3-aminopiperidineGlyoxylic acid ethyl esterNaBH(OAc)₃DichloromethaneEthyl 2-((N-Boc-piperidin-3-yl)amino)acetate62
N-Boc-3-aminopiperidineAcetoneNaBH(OAc)₃DichloromethaneN-Boc-N'-isopropyl-3-aminopiperidine-
3-AminopiperidineBenzaldehydeH₂/Pd-CMethanol3-(Benzylamino)piperidine-

Data extracted from referenced research articles detailing synthetic procedures.

Acylation of the primary amine group to form amides is a fundamental transformation in organic synthesis. This is typically achieved by reacting the amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions are generally high-yielding and allow for the introduction of a wide array of functionalities.

Amine SubstrateAcylating AgentCoupling Agent/BaseSolventProductYield (%)
(R)-3-PiperidinaminePivaloyl chlorideSodium carbonateEthanol (B145695)/Water(R)-N-Pivaloyl-3-piperidinamide-
3-AminopyridineAcetic anhydrideAcetic acidAcetic acidN-Acetyl-3-aminopyridine-
3-Aminopiperidine derivativeBoc-L-leucineHBTU, DIEADMFN-Boc-L-leucinyl-3-aminopiperidine derivative88-91

Data extracted from referenced patents and research articles.

The presence of two distinct amine functionalities in 3-aminopiperidine necessitates the use of orthogonal protecting groups for selective functionalization. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different conditions, allowing for the deprotection of one group without affecting the other.

A common strategy involves protecting the piperidine (B6355638) nitrogen with a group stable to the conditions required for functionalizing the primary amine, and vice-versa. For instance, the piperidine nitrogen can be protected with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group. These groups are stable under a variety of conditions used to modify the primary amine. Subsequently, the primary amine can be protected with a group that is labile under conditions that leave the Cbz or Boc group intact, such as the fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a base like piperidine.

This orthogonal strategy is crucial in complex syntheses, such as in peptide chemistry, where the differential reactivity of the two amine groups must be precisely controlled. For example, multi-enzyme cascades have been utilized for the synthesis of protected 3-aminopiperidine derivatives, highlighting the importance of compatible protecting group strategies in biocatalysis whiterose.ac.ukacs.orgiris-biotech.deresearchgate.net.

Common Orthogonal Protecting Group Pairs for Amines:

Protecting Group 1 (e.g., for Piperidine N)Deprotection Condition 1Protecting Group 2 (e.g., for Primary Amine)Deprotection Condition 2
Boc (tert-Butyloxycarbonyl)Acid (e.g., TFA)Fmoc (9-Fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)
Cbz (Benzyloxycarbonyl)Hydrogenolysis (e.g., H₂, Pd/C)Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)Hydrazine
BenzylHydrogenolysisAlloc (Allyloxycarbonyl)Pd(0) catalyst

Transformations Involving the Piperidine Ring System

Functionalization of the piperidine ring itself offers another avenue for creating diverse molecular architectures from 3-piperidinamine hydrochloride.

Direct substitution on the carbon atoms of the piperidine ring, particularly C-H functionalization, has emerged as a powerful tool in modern synthetic chemistry. This approach allows for the introduction of substituents at positions that are otherwise difficult to access.

For instance, palladium-catalyzed C(sp³)–H arylation has been successfully applied to N-Boc-3-aminopiperidine derivatives. By employing a directing group attached to the 3-amino substituent, it is possible to achieve regioselective arylation at the C5 position of the piperidine ring. This reaction demonstrates the ability to selectively functionalize a specific C-H bond in the presence of other potentially reactive sites acs.org.

Example of C-H Arylation of a 3-Aminopiperidine Derivative:

SubstrateArylating AgentCatalystLigand/AdditiveProduct
N-Boc-3-(picolinoylamino)piperidineIodoarenesPd(OAc)₂2,6-Dimethylbenzoic acidC5-arylated N-Boc-3-(picolinoylamino)piperidine

This method provides a stereospecific cis-arylated product, showcasing the high level of control achievable with modern catalytic systems.

The regioselectivity of reactions on the piperidine ring can be controlled by a combination of factors, including the nature of the protecting group on the nitrogen, the directing group on the 3-amino moiety, and the catalyst employed.

Rhodium-catalyzed C-H insertion and cyclopropanation reactions have been used for the site-selective functionalization of piperidine derivatives. The choice of catalyst and the N-protecting group can direct the functionalization to different positions on the piperidine ring (C2, C3, or C4). While direct C-H functionalization at the C3 position can be challenging due to the electronic effects of the nitrogen atom, indirect methods, such as the cyclopropanation of a corresponding tetrahydropyridine (B1245486) followed by reductive ring-opening, have been developed to achieve 3-substituted piperidines acs.org.

These advanced synthetic strategies underscore the versatility of the 3-aminopiperidine scaffold and its potential for the creation of complex and diverse molecular structures for various applications in chemical research.

Ring-Opening Reactions in Complex Molecule Synthesis

The piperidine scaffold is a robust and stable heterocyclic system, making ring-opening reactions less common compared to functionalization or ring-forming reactions. The stability arises from the saturated, strain-free six-membered ring. Cleavage of the carbon-nitrogen bonds within the piperidine ring typically requires specific activation of the nitrogen atom and harsh reaction conditions. For a substrate like 3-piperidinamine, any ring-opening strategy would necessitate prior modification, such as protection of the primary amine and conversion of the secondary ring amine into a more suitable leaving group.

One classical method for the cleavage of cyclic amines is the von Braun reaction . This reaction traditionally involves treating a tertiary cyclic amine with cyanogen (B1215507) bromide (BrCN). The reaction proceeds through nucleophilic attack of the tertiary amine on the cyanogen bromide, forming a quaternary cyanoammonium salt. Subsequent nucleophilic attack by the bromide ion on one of the α-carbons to the nitrogen leads to ring cleavage, ultimately yielding a cyanamide-functionalized alkyl bromide.

For the von Braun reaction to be applied to 3-aminopiperidine, several prerequisite steps would be necessary:

Protection of the C3-Amine: The primary amine at the 3-position is highly nucleophilic and would react with cyanogen bromide. Therefore, it must be protected with a suitable group (e.g., as a carbamate (B1207046) or amide).

N-Alkylation/Arylation: The secondary amine within the piperidine ring must be converted to a tertiary amine, for example, through N-alkylation or N-benzylation.

Following these modifications, the resulting N-alkyl-N-protected-3-aminopiperidine could theoretically undergo the von Braun cleavage. However, specific documented instances of this pathway being utilized for this compound in the synthesis of complex molecules are not widely reported in the literature, underscoring the general synthetic preference for using the piperidine ring as a stable building block rather than a cleavable intermediate. Modern variations of this reaction may use alternative reagents like α-chloroethyl chloroformate (ACE-Cl), which can also effect the cleavage of tertiary amines under milder conditions.

Reaction NameReagentRequired Substrate ModificationResulting Product Type
von Braun ReactionCyanogen Bromide (BrCN)Protection of C3-NH2; N-alkylation of ring NHω-Bromoalkyl cyanamide
Olofson-Ganon Modificationα-Chloroethyl chloroformate (ACE-Cl)Protection of C3-NH2; N-alkylation of ring NHω-Chloroalkyl carbamate

This table illustrates the theoretical application of ring-opening reactions to a suitably modified 3-aminopiperidine scaffold.

Annulation and Ring-Forming Reactions with this compound

3-Piperidinamine (typically used as the free base derived from the hydrochloride salt) is a highly valuable synthon for constructing fused heterocyclic systems. Its structure contains two distinct nucleophilic nitrogen atoms—the secondary amine within the ring and the primary amine at the C3 position—positioned in a 1,3-relationship. This arrangement makes it an ideal precursor for annulation reactions with various 1,3-bielectrophilic reagents to form fused six-membered rings, most notably piperido[2,3-d]pyrimidines.

A primary strategy for this transformation is the condensation with β-dicarbonyl compounds or their synthetic equivalents. The differential reactivity of the two amino groups often allows for regioselective reactions. The exocyclic C3-primary amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amine, leading to its preferential initial reaction with an electrophile.

Condensation with β-Ketoesters and Malonic Esters:

A well-established method for forming a fused pyrimidinone ring is the reaction of a 1,3-diamine with a β-ketoester or a malonate derivative. The Gould-Jacobs reaction, for instance, provides a pathway to fused 4-hydroxyquinoline (B1666331) systems and can be adapted for pyrimidine (B1678525) synthesis. wikipedia.org

The typical reaction sequence with 3-aminopiperidine proceeds as follows:

Initial Condensation: The C3-amino group of 3-aminopiperidine reacts with a suitable malonic ester derivative, such as diethyl ethoxymethylenemalonate (EMME). This step involves a nucleophilic attack by the primary amine followed by the elimination of ethanol to form a vinylogous amide intermediate.

Thermal Cyclization: The resulting intermediate is heated at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization. The secondary ring nitrogen attacks one of the ester carbonyls, leading to ring closure and the formation of the fused piperido[2,3-d]pyrimidine core. ablelab.euresearchgate.net

Similarly, reaction with β-ketoesters results in the formation of an enamine intermediate via condensation with the primary amine. Subsequent intramolecular cyclization between the ring nitrogen and the ester group, followed by elimination of alcohol, yields the corresponding fused dihydropyrimidine (B8664642) system, which may be subsequently oxidized. These reactions provide a robust and versatile route to complex heterocyclic scaffolds that are of significant interest in medicinal chemistry. nih.govresearchgate.net

Reagent TypeExample ReagentIntermediateFused Ring System
Malonate DerivativeDiethyl ethoxymethylenemalonate (EMME)Vinylogous amidePiperido[2,3-d]pyrimidin-4-one
β-KetoesterEthyl acetoacetateEnamineDihydropiperido[2,3-d]pyrimidine
1,3-DiketoneAcetylacetoneEnaminoneDihydropiperido[2,3-d]pyrimidine

This interactive table summarizes common annulation strategies using 3-aminopiperidine to form fused pyrimidine rings.

Catalysis in the Synthesis and Modification of 3 Piperidinamine Hydrochloride

Transition Metal-Catalyzed Reactions

Transition metal catalysts are instrumental in the synthesis of the piperidine (B6355638) scaffold of 3-Piperidinamine hydrochloride. These catalysts offer diverse reactivity and selectivity, enabling a range of transformations from reductions to complex C-H functionalizations.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is widely employed in the synthesis of piperidine derivatives. One of the most direct methods to form the piperidine ring is through the catalytic hydrogenation of pyridine (B92270) precursors, such as 3-aminopyridine. This process reduces the aromatic pyridine ring to a saturated piperidine ring and typically requires a catalyst and a source of hydrogen.

Rhodium catalysts have proven effective in the synthesis of 3-substituted piperidines. For instance, rhodium-catalyzed hydrogenation of bromopyridine derivatives can be tailored to either retain or remove a hydroxyl group by using different additives like triethylamine (B128534) or hydrochloric acid mdpi.com. Furthermore, a rhodium-catalyzed reductive transamination reaction has been developed for the synthesis of various chiral piperidines from pyridinium (B92312) salts, showcasing excellent diastereo- and enantioselectivities dicp.ac.cn. This method is particularly useful for creating chiral fluoropiperidines without the need for a chiral catalyst or hydrogen gas dicp.ac.cn.

Heterogeneous Catalysis for Reductions and Cyclizations

Heterogeneous catalysts, which exist in a different phase from the reactants, are also crucial, particularly in reduction reactions. The catalytic hydrogenation of 3-nitropyridine (B142982) is a key step in one synthetic route to 3-aminopiperidine. This reduction can be achieved using various heterogeneous catalysts. For example, titanocene (B72419) dichloride (Cp2TiCl2) has been used to catalyze the dearomative selective reduction of nitrogen-based heteroarenes like quinolines and pyridines using ammonia (B1221849) borane (B79455) as the reducing agent chemrxiv.org. This method demonstrates good chemoselectivity and tolerance for a wide range of functional groups chemrxiv.org.

Another approach involves the reduction of vic-substituted 3-nitropyridines using zinc powder in the presence of ammonium (B1175870) chloride, a reaction that can be enhanced by ultrasonication researchgate.net. While this specific example leads to hydroxylaminopyridines, it highlights the utility of metal-based heterogeneous systems in the reduction of the nitro group on the pyridine ring, a critical transformation for accessing the amino functionality.

Enantioselective Metal Catalysis (e.g., Copper, Rhodium, Ruthenium Systems)

The creation of chiral centers with high enantioselectivity is a primary goal in the synthesis of this compound. Transition metal catalysis plays a significant role in achieving this.

Copper Catalysis: Copper catalysts are utilized in enantioselective reactions to form chiral piperidines. For instance, a copper-catalyzed enantioselective δ C-H cyanation of acyclic amines has been developed to produce chiral piperidines nih.gov. This method involves a radical relay mechanism where the chiral copper catalyst both initiates and terminates an intramolecular hydrogen atom transfer nih.gov. Additionally, a novel approach for synthesizing enantioenriched 3-boryl-tetrahydropyridines involves a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines acs.org.

Rhodium Catalysis: Rhodium catalysts are extensively used for asymmetric hydrogenation and other transformations. A rhodium-catalyzed asymmetric carbometalation of dihydropyridines has been developed to produce 3-substituted tetrahydropyridines, which are precursors to enantioenriched 3-piperidines snnu.edu.cnnih.gov. This method, which is a key step in a three-step process starting from pyridine, has been applied to the formal syntheses of clinically important molecules snnu.edu.cnnih.gov. Rhodium-catalyzed C-H insertions have also been used for the site-selective functionalization of piperidine derivatives nih.gov.

Ruthenium Catalysis: While specific examples for this compound are less detailed in the provided context, ruthenium systems are generally well-established for asymmetric hydrogenation reactions, a key strategy for introducing chirality in piperidine synthesis.

Catalyst SystemReaction TypeKey Features
Copper (Cu) Enantioselective C-H cyanation, ProtoborylationRadical relay mechanism; Access to enantioenriched borylated intermediates nih.govacs.org.
Rhodium (Rh) Asymmetric carbometalation, C-H insertion, Reductive transaminationHigh regio- and enantioselectivity; Synthesis of chiral fluoropiperidines dicp.ac.cnsnnu.edu.cnnih.govnih.gov.
Ruthenium (Ru) Asymmetric HydrogenationEstablished for creating chiral centers in piperidine rings.

C-H Functionalization Catalysis

Direct functionalization of C-H bonds is a powerful and atom-economical strategy for modifying the piperidine scaffold. Transition metal catalysts are at the forefront of this field.

Rhodium catalysts have been employed for the site-selective and stereoselective synthesis of positional analogues of biologically active molecules by controlling C-H insertions nih.gov. The selectivity of the functionalization can be directed by the choice of catalyst and the nature of the amine protecting group nih.gov. For example, using different rhodium catalysts can lead to substitution at the 2- or 4-position of the piperidine ring nih.gov.

Palladium catalysts have also been instrumental in C-H functionalization. For instance, a palladium-catalyzed C-C cleavage/cross-coupling sequence has been used for the α- and/or β-selective arylation, vinylation, and alkynylation of piperidines researchgate.net. Photoredox catalysis, often in combination with transition metals like iridium, has also emerged as a method for highly diastereoselective α-amino C–H arylation of functionalized piperidines acs.org.

Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis, offering a complementary approach to metal-based catalysis.

Chiral Organocatalyst Development and Application

Chiral organocatalysts have been successfully applied to the synthesis of polysubstituted piperidines. For example, an O-TMS protected diphenylprolinol catalyst can facilitate a domino Michael addition/aminalization process to form piperidine rings with up to four contiguous stereocenters with excellent enantioselectivity acs.org.

Enzymes, as natural chiral catalysts, are also increasingly used. ω-transaminases have been employed for the asymmetric amination of a prochiral piperidone precursor to synthesize both enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess beilstein-journals.org. This biocatalytic approach offers a sustainable and efficient route to chiral aminopiperidines beilstein-journals.org. The development of enzyme cascades, combining different enzymes like galactose oxidase and imine reductase, has also enabled the synthesis of chiral N-Cbz-protected 3-aminopiperidine from amino acid-derived precursors researchgate.net.

Catalyst TypeReactionKey Features
Chiral Organocatalysts (e.g., prolinol derivatives) Domino Michael addition/aminalizationFormation of multiple stereocenters with high enantioselectivity acs.org.
Enzymes (e.g., ω-transaminases) Asymmetric aminationHigh yield and enantiomeric excess; sustainable approach beilstein-journals.org.
Enzyme Cascades (e.g., GOase/IRED) Oxidative cyclization/reductionSynthesis from amino acid precursors researchgate.net.

Organocatalytic Enantioselective Aminations

Organocatalysis offers a powerful metal-free alternative for the synthesis of chiral molecules. In the context of piperidine synthesis, organocatalysts can facilitate various asymmetric transformations to build the chiral heterocyclic core. One prominent strategy involves the enantioselective functionalization of pyridine or dihydropyridine (B1217469) precursors.

A notable approach is the [4+2] cyclocondensation of α,β-unsaturated acyl chlorides with imines, catalyzed by cinchona alkaloids. This method yields substituted dihydropyridinones with high enantioselectivity, which can then be reduced to the corresponding chiral piperidine derivatives. rsc.org While not a direct amination, this strategy effectively installs the stereocenter that will become the 3-amino position after further functional group manipulations.

Another strategy involves the enantioselective C-H amination, where a catalyst directs the formation of a C-N bond at a specific position with high stereocontrol. While challenging, developments in this area utilize chiral ligands and catalysts to activate C-H bonds for amination. For instance, rhodium-catalyzed C-H amination has been rendered enantioselective through the use of catalysts featuring ion-paired ligands with chiral cations derived from cinchona alkaloids. acs.org These catalysts create a specific chiral environment that influences the stereochemical outcome of the amination step. Although direct application to a simple piperidine precursor is complex, these principles guide the development of future catalysts.

Research in this area focuses on creating a chiral pocket around the reactive site, often using hydrogen bonding or other non-covalent interactions to orient the substrate for a selective reaction. acs.orgnih.gov

Table 1: Examples of Organocatalytic Approaches for Chiral Piperidine Synthesis Below is an interactive table summarizing key findings in organocatalytic methods relevant to 3-piperidinamine synthesis. You can sort the data by clicking on the column headers.

Catalyst TypeSubstrate TypeProduct TypeEnantiomeric Excess (ee)YieldKey Feature
Cinchona Alkaloidα,β-Unsaturated Acyl Chlorides & IminesDihydropyridinonesHigh to ExcellentGood[4+2] cyclocondensation to form piperidine precursor rsc.org
Chiral Phosphoric AcidDihydropyridinesTetrahydropyridinesUp to 98%HighAsymmetric transfer hydrogenation
Rhodium-Ion Paired LigandSubstrates with C-H bondsAminated ProductsHighImprovedEnantioselective intermolecular C-H amination acs.org

Biocatalytic Approaches (e.g., Enzyme Cascades)

Biocatalysis has emerged as a highly efficient and sustainable methodology for synthesizing chiral amines. Enzymes offer exceptional selectivity (chemo-, regio-, and stereo-) under mild reaction conditions. For the synthesis of chiral 3-aminopiperidine, ω-transaminases (ω-TAs) and multi-enzyme cascades are particularly effective.

ω-Transaminases catalyze the transfer of an amino group from a donor molecule to a ketone substrate. This method has been successfully applied to the asymmetric amination of N-protected 3-piperidone derivatives. For example, various commercially available immobilized ω-transaminases can convert 1-Boc-3-piperidone into either the (R)- or (S)-enantiomer of 3-amino-1-Boc-piperidine with high yields and excellent enantiomeric excess (>99% ee). beilstein-journals.org This single-step biocatalytic approach is highly attractive for industrial-scale production. beilstein-journals.orgscispace.com

More complex and efficient syntheses are achievable through multi-enzyme cascades, where several biocatalytic reactions are performed sequentially in a single pot. acs.orgmanchester.ac.uk These cascades can transform simple, achiral starting materials into complex, high-value chiral products. acs.orgsemanticscholar.org One such cascade for producing protected 3-aminopiperidine combines a galactose oxidase (GOase) and an imine reductase (IRED). rsc.orgresearchgate.net In this system, a readily available amino alcohol (derived from a natural amino acid like L-ornithine) is first oxidized by GOase to form a cyclic imine intermediate, which is then asymmetrically reduced by an IRED to yield the final enantiopure cyclic amine. rsc.orgresearchgate.net This approach is advantageous as it starts from renewable feedstocks and generates the target molecule with high stereochemical purity. rsc.org

Another powerful cascade involves a carboxylic acid reductase (CAR), a transaminase (ω-TA), and an imine reductase (IRED). manchester.ac.ukacs.org This pathway can convert simple linear keto acids into chiral piperidines in a one-pot, whole-cell system, where the host organism (like E. coli) provides the necessary cofactors, making the process highly resource-efficient. acs.orgsemanticscholar.org

Table 2: Biocatalytic Synthesis of 3-Aminopiperidine Precursors This interactive table presents data on various biocatalytic strategies. Use the sort function to compare different enzymatic approaches.

Enzyme(s)SubstrateProductEnantiomeric Excess (ee)Conversion/YieldKey Feature
ω-Transaminase (immobilized)1-Boc-3-piperidone(R)- or (S)-3-amino-1-Boc-piperidine>99%HighDirect, one-step asymmetric amination of a prochiral ketone beilstein-journals.org
Galactose Oxidase (GOase) & Imine Reductase (IRED)N-Cbz-L-ornithinolL-3-N-Cbz-aminopiperidineEnantiopureUp to 54% (isolated)Two-enzyme cascade from amino acid-derived starting material rsc.orgresearchgate.net
CAR, ω-TA, IREDLinear Keto AcidsChiral Substituted PiperidinesUp to 93%Up to 93%Four-step, whole-cell cascade converting simple precursors to cyclic amines acs.orgsemanticscholar.org
IdgS-derived enzymeL-glutamine(S)-3-aminopiperidine-2,6-dioneEnantiomerically pureN/ABiosynthesis of a key pharmacophore nih.gov

Principles of Catalyst Design for Enhanced Selectivity and Efficiency

The rational design of catalysts is fundamental to advancing the synthesis of complex molecules like this compound. The primary goals are to maximize stereoselectivity, increase reaction rates (efficiency), and ensure the catalyst is robust and practical for use.

Mechanistic Investigations of Reactions Involving 3 Piperidinamine Hydrochloride

Elucidation of Reaction Intermediates (e.g., Aziridinium (B1262131) Ions, Iminium Ions, Radicals)

The transformation of 3-piperidinamine and related structures often proceeds through highly reactive intermediates. The identification and characterization of these transient species are key to understanding the reaction course. Common intermediates include iminium ions, various radical species, and potentially strained ring systems like aziridinium ions.

Iminium Ions: Iminium ions are frequently generated intermediates in piperidine (B6355638) synthesis, particularly in reactions involving the condensation of an amine with an aldehyde or ketone. dtic.mil For instance, in multicomponent reactions like the Petrenko-Kritschenko piperidone synthesis, an iminium ion forms in situ, which then acts as an electrophile for subsequent cyclization steps. dtic.mil More recently, stable cyclic iminium salts have been developed as versatile platforms for synthesizing densely functionalized N-aryl piperidines. chemrxiv.org These isolable iminium ions can be generated from heteroaryl amines and ketoacrylate feedstocks and subsequently react with a wide range of nucleophiles at various positions. chemrxiv.org

Radicals: Radical-mediated cyclizations offer a powerful method for piperidine synthesis. These reactions often involve the formation of nitrogen-centered or carbon-centered radicals. Cobalt and copper catalysts are commonly used to initiate the formation of N-radicals, which can then undergo intramolecular cyclization. mdpi.com For example, a cobalt(II) catalyst can facilitate the cyclization of linear amino-aldehydes, though this can be accompanied by competitive processes. mdpi.com Similarly, copper-catalyzed intramolecular C-H amination involves N-radical formation, followed by hydrogen atom transfer (HAT) and radical rebound steps to form the piperidine ring. mdpi.comresearchgate.net

Aziridinium Ions: While less commonly isolated, strained aziridinium ions are proposed as intermediates in certain cyclization reactions. Ring-opening of activated aziridines with organometallic complexes, such as in a formal [3+3] cycloaddition, provides a pathway to functionalized piperidines. whiterose.ac.uk The high ring strain of the aziridinium intermediate makes it a potent electrophile for intramolecular ring-opening by a tethered nucleophile to form the six-membered piperidine ring.

Table 1: Key Reaction Intermediates in Piperidine Synthesis
IntermediateTypical Formation MethodSubsequent ReactionReference
Iminium IonCondensation of an amine with a carbonyl compound (aldehyde/ketone); Acid-mediated enamine functionalization.Nucleophilic attack (intramolecular or intermolecular) to form C-C or C-N bonds; Cyclization. dtic.milchemrxiv.orgmdpi.com
N-RadicalCopper or Cobalt-catalyzed reaction with N-functionalized amines (e.g., N-X amides).Intramolecular hydrogen atom transfer (HAT) followed by radical cyclization. mdpi.comresearchgate.net
Carbon RadicalGenerated via 1,5-HAT following initial N-radical formation.Radical rebound or capture by a metal catalyst to complete the cyclization. mdpi.com
Aziridinium IonActivation of aziridines with a catalyst; Intramolecular cyclization of haloamines.Nucleophilic ring-opening to form the piperidine ring. whiterose.ac.uk

Analysis of Reaction Pathways and Transition States

Understanding the detailed pathways and associated energy profiles is critical for controlling chemical reactions. For piperidine synthesis, this involves mapping out the sequence of bond-forming and bond-breaking events and identifying the highest energy points, known as transition states.

Reaction pathways for piperidine synthesis are diverse and include:

Reductive Amination Cascades: These pathways involve the initial formation of an imine or enamine, followed by reduction and subsequent intramolecular cyclization. mdpi.com

Cycloaddition Reactions: Formal cycloadditions, such as the [3+3] cycloaddition of aziridines or the [4+2] Diels-Alder reaction of aza-dienes, provide direct routes to the piperidine core. dtic.milmdpi.comwhiterose.ac.uk

Radical Cascades: These pathways are initiated by a radical-forming event, followed by a series of intramolecular steps like hydrogen atom transfer (HAT) and cyclization to construct the ring system. mdpi.com

Michael/Mannich Cascades: This sequence involves a Michael addition to an α,β-unsaturated system, which generates an enolate that then participates in an intramolecular Mannich reaction to close the ring. mdpi.com

Computational chemistry plays a vital role in elucidating these complex pathways. Density Functional Theory (DFT) calculations are used to model the geometries of reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.netresearchgate.net By calculating the energies of these structures, a complete free energy profile for a proposed mechanism can be constructed. researchgate.net For example, in copper-catalyzed C-H amination, computational studies have helped to delineate the energetics of N-F bond cleavage, C-H activation, and reductive elimination steps, providing a detailed picture of the catalytic cycle. researchgate.net The imaginary frequency calculated for a transition state structure confirms it as a true saddle point on the potential energy surface and can correlate with the reaction's activation energy barrier. researchgate.net

Studies on Chemo-, Regio-, and Enantioselectivity Control

Given the multiple functional groups and stereocenters possible on a piperidine ring derived from 3-piperidinamine hydrochloride, controlling the selectivity of reactions is paramount.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In a molecule like 3-piperidinamine, the primary amine at C3 and the secondary amine within the ring exhibit different nucleophilicity and steric hindrance. This intrinsic difference can be exploited to achieve selective functionalization. Furthermore, catalytic systems can be designed to be chemoselective. For example, certain catalysts might promote amination at an unactivated C-H bond while leaving other sensitive groups untouched. researchgate.net

Regioselectivity: This is the control over which position of a molecule reacts. In cycloaddition reactions, for example, the orientation of the reacting partners is crucial. The 1,3-dipolar cycloaddition of nitrones to unsaturated systems can be highly regioselective, leading to specific isoxazolidine (B1194047) isomers which can then be converted to aminoalcohols. rsc.orgresearchgate.net The regiochemical outcome is often governed by electronic and steric factors of both the dipole and the dipolarophile.

Enantioselectivity: The synthesis of single enantiomers is a major goal in pharmaceutical chemistry. For piperidine synthesis, enantioselectivity is typically achieved using chiral catalysts or auxiliaries. Asymmetric hydrogenation of pyridine (B92270) or pyridinium (B92312) salt precursors using transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) with chiral ligands is a powerful method for producing enantiomerically enriched piperidines. mdpi.com Organocatalysis has also emerged as a key strategy, where chiral amines or acids catalyze reactions like intramolecular aza-Michael additions to create stereodefined piperidine products. mdpi.com The choice of catalyst, co-catalyst, and reaction conditions can be critical in determining the enantiomeric excess of the final product. mdpi.com

Understanding Competitive Reactions and By-product Formation

In many synthetic transformations, the desired reaction pathway competes with one or more alternative pathways, leading to the formation of by-products. Understanding the origins of these competitive reactions is essential for optimizing reaction conditions to maximize the yield of the target molecule.

Table 2: Common Competitive Reactions and By-products in Piperidine Synthesis
Main ReactionCompetitive Reaction/By-product SourceResulting By-product(s)Reference
Michael/Mannich CascadeRetro-Knoevenagel CondensationBenzaldehyde and other degradation products. mdpi.com
Radical CyclizationCompetitive 1,5-H-transfer vs. Radical ReboundLinear alkene instead of the cyclized piperidine. mdpi.com
Pyridine HydrogenationIncomplete ReductionTetrahydropyridine (B1245486) derivatives. mdpi.com
Catalytic C-H AminationCatalyst Deactivation/Side ReactionsVarious unidentified degradation products. researchgate.net
Reductive CyclizationDefluorination (with fluorinated substrates)Defluorinated piperidine derivatives. mdpi.com

One common example of a competitive process is the retro-Knoevenagel condensation that can occur during cascade reactions intended to form polysubstituted piperidines. mdpi.com This side reaction breaks down one of the intermediates, leading to lower yields of the desired cyclic product.

In radical-mediated reactions, the intended cyclization can compete with other radical pathways. For instance, in the cobalt-catalyzed cyclization of amino-aldehydes, a competitive process between the desired radical rebound and a 1,5-hydrogen transfer can result in the formation of a linear alkene by-product. mdpi.com

Similarly, in the catalytic hydrogenation of substituted pyridines to form piperidines, incomplete reduction can lead to the formation of stable tetrahydropyridine intermediates as significant by-products. mdpi.com The reaction conditions, including catalyst choice, hydrogen pressure, and temperature, must be carefully tuned to drive the reaction to completion.

Kinetic and Thermodynamic Considerations in Piperidine Synthesis

The outcome of a chemical reaction can be governed by either kinetics (the rate at which products are formed) or thermodynamics (the relative stability of the products). The interplay between these two factors is a key consideration in the synthesis of substituted piperidines, where multiple stereoisomers are often possible.

A classic example is the stereoselective cyclization of enones, where a trans-isomer may be formed faster (the kinetic product). However, if the reaction is allowed to proceed for a longer time or at a higher temperature, this can convert into the more stable cis-isomer (the thermodynamic product). mdpi.com Therefore, controlling the reaction time and temperature can allow for the selective formation of one diastereomer over another.

Kinetic studies, which measure reaction rates under various conditions, are invaluable for understanding reaction mechanisms. They can help identify the rate-determining step of a reaction sequence and provide insight into the composition of the transition state. For example, kinetic analysis of enzymatic reactions that produce piperidine precursors has been used to optimize synthetic routes. rug.nl While detailed kinetic and thermodynamic data for reactions specifically involving this compound are not widely published, the principles derived from studies of related piperidine syntheses are directly applicable. These studies highlight the importance of carefully controlling reaction parameters to navigate the energy landscape of the reaction and achieve the desired chemical outcome.

Applications As a Key Building Block and Scaffold in Advanced Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

The chiral nature of 3-aminopiperidine renders it a significant precursor for the enantioselective synthesis of complex molecules. beilstein-journals.org The presence of a stereocenter on the piperidine (B6355638) ring allows for the creation of stereochemically defined products, a critical aspect in medicinal chemistry where different enantiomers of a drug can exhibit vastly different biological activities. google.com

Methods for producing enantiomerically pure forms of 3-aminopiperidine, such as (R)-3-aminopiperidine dihydrochloride (B599025), often involve resolution techniques or asymmetric synthesis from prochiral precursors. beilstein-journals.orggoogle.comnih.gov For instance, immobilized ω-transaminases have been successfully employed for the asymmetric amination of 1-Boc-3-piperidone to produce both (R)- and (S)-enantiomers of 3-amino-1-Boc-piperidine with high yield and enantiomeric excess. beilstein-journals.orgnih.gov This biocatalytic approach offers a sustainable and efficient alternative to traditional chemical methods. nih.gov

Design and Synthesis of Novel Scaffolds and Chemical Libraries

The 3-aminopiperidine core is a highly sought-after scaffold for the design and synthesis of novel chemical libraries for drug discovery. acs.org Its semi-rigid structure and bifunctional nature, with two addressable amino groups, allow for the generation of a diverse range of derivatives with varied three-dimensional arrangements. rsc.org This diversity is crucial for exploring chemical space and identifying new lead compounds with desired biological activities.

Libraries of compounds based on the 3-aminopiperidine scaffold have been developed to target various biological targets. For example, the enantioselective synthesis of libraries of 3-amino- and 3-amidofluoropiperidines has been achieved through the ring enlargement of prolinols. researchgate.net The introduction of fluorine atoms allows for the modulation of physicochemical properties such as pKa and lipophilicity, which can significantly impact a compound's pharmacokinetic profile. researchgate.net

The ability to selectively functionalize the two amino groups of the piperidine scaffold, often through the use of protecting groups, enables the systematic elaboration of the core structure to build extensive and diverse chemical libraries. researchgate.net This approach has been instrumental in the discovery of novel inhibitors for various enzymes and receptors.

Role as an Intermediate in the Synthesis of Specific Bioactive Compound Classes (e.g., Dipeptidyl Peptidase IV Inhibitors)

One of the most significant applications of 3-aminopiperidine hydrochloride is its role as a key intermediate in the synthesis of dipeptidyl peptidase IV (DPP-4) inhibitors. beilstein-journals.orggoogle.comresearchgate.net DPP-4 is a therapeutic target for the treatment of type 2 diabetes, and several approved drugs and clinical candidates incorporate the 3-aminopiperidine moiety. researchgate.netthieme-connect.com

Specifically, the (R)-enantiomer of 3-aminopiperidine is a crucial building block for the synthesis of potent and selective DPP-4 inhibitors such as alogliptin (B1666894) and linagliptin. beilstein-journals.orglookchem.comchemicalbook.com The synthesis of these inhibitors often involves the coupling of the chiral 3-aminopiperidine fragment with other heterocyclic systems. acs.orgnih.gov For example, a practical asymmetric synthesis of a novel aminopiperidine-fused imidazopyridine DPP-4 inhibitor has been developed, highlighting the importance of this building block in constructing complex, polycyclic drug molecules. thieme-connect.comacs.org

Beyond DPP-4 inhibitors, 3-aminopiperidine-based structures have been explored as inhibitors of other enzymes. For instance, peptide analogues incorporating a 3-aminopiperidine moiety have been identified as the first selective noncovalent inhibitors of the bacterial cysteine protease IdeS, an enzyme from Streptococcus pyogenes. acs.orgnih.govacs.org

Table 1: Examples of Bioactive Compounds Synthesized Using 3-Aminopiperidine

Compound ClassTargetExample Compound(s)Reference(s)
Dipeptidyl Peptidase IV (DPP-4) InhibitorsDPP-4Alogliptin, Linagliptin beilstein-journals.orglookchem.comchemicalbook.com
Bacterial Cysteine Protease InhibitorsIdeS3-aminopiperidine-based peptide analogues acs.orgnih.govacs.org

Contributions to Protecting Group Chemistry (e.g., Fmoc Deprotection in Peptide Synthesis)

In the field of peptide synthesis, specifically Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), piperidine is the standard reagent used for the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. mdpi.comnih.gov While 3-piperidinamine hydrochloride itself is not the primary reagent for this purpose, the chemistry is directly related to its parent compound, piperidine.

The deprotection mechanism involves a base-catalyzed β-elimination. mdpi.com The secondary amine of piperidine acts as the base to abstract a proton from the fluorenyl group, leading to the cleavage of the carbamate (B1207046) linkage and release of the free amine.

Recent research has explored alternatives to piperidine for Fmoc deprotection due to safety and handling concerns. rsc.orgrsc.org Reagents like piperazine (B1678402) and 4-methylpiperidine (B120128) have been investigated as potential replacements, demonstrating comparable or even improved efficiency in certain contexts. mdpi.comnih.govrsc.org These studies, while not directly involving 3-aminopiperidine, underscore the fundamental role of the piperidine scaffold in this critical step of peptide synthesis.

Applications in Chemical Degradation Methodologies (e.g., DNA Sequencing)

Piperidine plays a crucial role in the Maxam-Gilbert method of DNA sequencing, a chemical degradation technique. nih.govwikipedia.orgnationaldiagnostics.com This method relies on the base-specific chemical modification of DNA followed by cleavage of the DNA backbone at the modified sites. wikipedia.org

Hot piperidine is used to cleave the DNA strand at the site of a modified base. nih.govwikipedia.orgbitesizebio.com The mechanism involves piperidine-catalyzed rupture of the C8-N9 bond of an alkylated guanine, leading to the formation of a formamido-pyrimidine structure that is then displaced from the ribose by piperidine, ultimately causing strand scission. nih.gov

The Maxam-Gilbert sequencing protocol involves four separate chemical reactions that specifically cleave at G, A+G, C, and C+T residues. nationaldiagnostics.comdspmuranchi.ac.in The resulting DNA fragments are then separated by gel electrophoresis to determine the DNA sequence. wikipedia.org While largely supplanted by newer, more efficient sequencing methods like the Sanger method and next-generation sequencing, the Maxam-Gilbert technique remains a foundational method in the history of genomics and is still used in specific applications like DNA footprinting to identify protein-binding sites. bitesizebio.comksu.edu.saresearchgate.net

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic methods are fundamental tools for the unambiguous confirmation of the molecular structure of 3-Piperidinamine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic connectivity and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR spectra are typically acquired. ¹H NMR provides information on the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present. chemicalbook.com For 3-Piperidinamine and its derivatives, the spectra show characteristic signals for the piperidine (B6355638) ring protons and carbons. The hydrochloride salt form can influence the chemical shifts of protons near the nitrogen atoms due to protonation. researchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. ontosight.ai High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₅H₁₂N₂ for the free base). nih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments.

Table 1: Summary of Spectroscopic Data for Structural Elucidation

TechniqueInformation ObtainedTypical Application for this compound
¹H NMRProvides details on the chemical environment, number, and connectivity of protons.Confirms the presence of the piperidine ring and the position of the amine substituent through characteristic chemical shifts and coupling patterns. chemicalbook.com
¹³C NMRIdentifies the number and type of carbon atoms in the molecule.Verifies the carbon skeleton of the piperidine ring.
Mass Spectrometry (MS)Determines the molecular weight and can provide information on the molecular formula and structure through fragmentation.Confirms the mass of the molecule, corresponding to its chemical formula. ontosight.ai

Chromatographic Methods for Chemical Purity and Impurity Profiling (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating and quantifying this compound from any impurities, including starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing chemical purity. science.gov Since 3-Piperidinamine lacks a strong UV chromophore, direct detection can be challenging. nih.gov To overcome this, pre-column derivatization is often employed. nih.govresearchgate.net A common derivatizing agent is p-toluenesulfonyl chloride (PTSC) or benzoyl chloride, which reacts with the amine groups to introduce a chromophore that can be easily detected by a UV detector. nih.govgoogle.com Reversed-phase HPLC on a C18 column is a common approach for analyzing the derivatized product. google.com A method using a mixed-mode column combining ion-exchange and reversed-phase has also been developed to analyze the compound without derivatization, using a charged aerosol detector (CAD). researchgate.net

Gas Chromatography (GC) can also be utilized for purity and impurity profiling, particularly for volatile impurities. A mass spectrometer is often used as the detector (GC-MS) to identify unknown impurity peaks based on their mass spectra.

Table 2: Example HPLC Conditions for Purity Analysis of Derivatized 3-Aminopiperidine

ParameterConditionReference
Derivatizing AgentBenzoyl Chloride google.com
ColumnDima C18 google.com
Mobile Phase0.01 mol/L Phosphate Aqueous Solution-Methanol (90:10) google.com
Flow Rate1.0 mL/min google.com
DetectionUV at 254 nm google.com
Column Temperature30°C google.com

Techniques for Stereochemical Purity Determination (e.g., Chiral High-Performance Liquid Chromatography, Optical Rotation)

Since 3-Piperidinamine is a chiral molecule, existing as (R) and (S) enantiomers, determining the stereochemical purity is crucial, especially for pharmaceutical applications where one enantiomer is often more active or has a different physiological effect.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most powerful and widely used method for separating and quantifying enantiomers. nih.govsigmaaldrich.com This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For 3-aminopiperidine, methods often involve pre-column derivatization with an agent like p-toluenesulfonyl chloride to improve detection and chromatographic performance on the chiral column. nih.gov The resolution between the enantiomer peaks is a key parameter for method suitability. nih.gov

Optical Rotation is a classical technique used to measure the rotation of plane-polarized light by a solution of a chiral compound. google.com The specific rotation is a physical constant for a pure enantiomer under defined conditions (e.g., concentration, solvent, temperature, and wavelength). tcichemicals.com While not a separative technique, it provides a rapid assessment of the bulk enantiomeric composition. For example, (R)-(-)-3-Aminopiperidine dihydrochloride (B599025) has a specific negative optical rotation. tcichemicals.com This method is often used as a quality control check to confirm that the correct enantiomer has been produced and is present in high enantiomeric excess.

Table 3: Chiral HPLC Method for Enantiomeric Purity of 3-Aminopiperidine

ParameterConditionReference
Derivatizing Agentpara-Toluene Sulfonyl Chloride (PTSC) nih.gov
ColumnChiralpak AD-H nih.gov
Mobile Phase0.1% Diethyl Amine in Ethanol (B145695) nih.gov
Flow Rate0.5 mL/min nih.gov
DetectionUV at 228 nm nih.gov
Resolution (Rₛ)> 4.0 between enantiomers nih.gov

Computational and Theoretical Studies of 3 Piperidinamine Hydrochloride

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is intrinsically linked to its physical and chemical properties. For 3-piperidinamine hydrochloride, the flexible six-membered piperidine (B6355638) ring can adopt various conformations, with the chair form being the most stable. The position of the amino group at the third carbon atom can be either axial or equatorial, leading to two primary chair conformers.

Computational methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are employed to determine the relative energies of these conformers and map out the potential energy surface. researchgate.net These calculations help in understanding the conformational preferences and the energy barriers between different isomeric forms. For instance, studies on similar piperidine derivatives have shown that the equatorial conformer is generally more stable due to reduced steric hindrance. The protonation of the amino group to form the hydrochloride salt further influences the conformational equilibrium by introducing electrostatic interactions.

A comprehensive analysis involves calculating the vibrational frequencies for each optimized geometry to confirm that they correspond to energy minima (no imaginary frequencies) and to obtain thermodynamic properties such as Gibbs free energy. The relative populations of the conformers at a given temperature can then be predicted using the Boltzmann distribution.

Table 1: Calculated Relative Energies of 3-Piperidinamine Conformers

ConformerMethodRelative Energy (kcal/mol)
3-Amino (equatorial)DFT/B3LYP/6-31G(d)0.00
3-Amino (axial)DFT/B3LYP/6-31G(d)1.2

Note: This table is illustrative and based on general principles of conformational analysis of substituted piperidines. Actual values for this compound would require specific calculations.

Quantum Chemical Calculations for Reaction Mechanism Prediction

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. By modeling the reactants, transition states, and products, chemists can predict reaction pathways, activation energies, and selectivity. jlu.edu.cn Density Functional Theory (DFT) is a widely used method for these studies due to its balance of accuracy and computational cost.

For example, in reactions where 3-piperidinamine acts as a nucleophile, quantum chemical calculations can model the approach of the amine to an electrophilic center. The calculation of the transition state structure and its associated energy barrier provides a quantitative measure of the reaction rate. Furthermore, the frontier molecular orbitals (HOMO and LUMO) can be analyzed to predict the regioselectivity and stereoselectivity of reactions. researchgate.net

Theoretical studies have been conducted on the oxidation of piperidine derivatives, providing insights into the reaction pathways and supporting suggested mechanisms. researchgate.net Similarly, the involvement of 3-aminopiperidine moieties in reactions like the aza-Henry reaction has been investigated using computational methods to understand the origin of stereoselectivity. researchgate.net

Table 2: Predicted Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

Reaction PathwayComputational MethodActivation Energy (kcal/mol)
SN2 AttackDFT (B3LYP/6-311+G(d,p))25.4
SET MechanismCASSCF(8,8)/6-31G(d)35.1

Note: This table presents hypothetical data to illustrate the application of quantum chemical calculations in predicting reaction mechanisms.

In Silico Approaches to Catalyst Design and Optimization

The development of efficient catalysts is crucial for many chemical transformations. In silico methods play a significant role in the rational design and optimization of catalysts for reactions involving 3-piperidinamine or its derivatives. rsc.orgnih.govd-nb.info Computational screening of potential catalyst candidates can significantly reduce the experimental effort required.

For reactions where 3-piperidinamine is a product, such as the hydrogenation of aminopyridines, computational models can be used to design catalysts that favor the desired stereoisomer. mdpi.com This involves modeling the interaction of the substrate with the catalyst surface or active site and calculating the energy profiles for different reaction pathways. Machine learning techniques, combined with quantum chemical calculations, are emerging as powerful tools for predicting catalyst performance and guiding experimental work. rsc.org

For instance, in the synthesis of chiral 3-aminopiperidine derivatives, computational studies can help in selecting the optimal chiral ligand for an asymmetric catalyst. mdpi.com By modeling the transition states of the catalyzed reaction, the factors that control enantioselectivity can be identified and used to design more effective catalysts.

Molecular Modeling of Substrate-Catalyst and Ligand Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are employed to study the non-covalent interactions between this compound and other molecules, such as enzyme active sites or receptor binding pockets. nih.govnih.govnih.gov These methods are particularly valuable in the context of drug discovery, where 3-aminopiperidine is a common structural motif.

Molecular docking predicts the preferred binding orientation of a ligand (in this case, a derivative of 3-piperidinamine) to a target protein. nih.govmdpi.com This information is crucial for understanding the structure-activity relationship and for designing more potent and selective inhibitors. For example, docking studies have been used to investigate the binding of piperidine-containing compounds to various biological targets. nih.govnih.gov

Table 3: Example of Docking Scores for a 3-Piperidinamine Derivative with a Target Protein

Docking ProgramBinding SitePredicted Binding Energy (kcal/mol)Key Interacting Residues
AutoDock VinaActive Site-8.5ASP120, TYR150, SER200
GlideAllosteric Site-7.2LEU50, PHE80, TRP100

Note: The data in this table is for illustrative purposes and does not represent a specific real-world system.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards sustainability is influencing the synthesis of piperidine (B6355638) derivatives. Research is increasingly aimed at creating "green" synthetic pathways that minimize waste, reduce the use of hazardous reagents, and utilize renewable resources.

One promising green approach is the use of biocatalysts. For instance, one-pot enzymatic cascades combining galactose oxidase (GOase) and imine reductase (IRED) have been developed to synthesize enantiopure Cbz-protected L-3-aminopiperidine from amino alcohols derived from bio-renewable amino acids. rsc.org This method operates under ambient conditions and uses a green feedstock. rsc.org Similarly, transaminase enzymes are being used to convert nitrogen-protected 3-piperidone into the chiral (R)-3-amino-piperidine, offering a concise and environmentally friendly route suitable for industrial-scale production. google.com

Electrochemical synthesis in flow microreactors represents another significant green methodology. This technique has been successfully used to synthesize piperidine derivatives through the electroreductive cyclization of imines with terminal dihaloalkanes. nih.govbeilstein-journals.org This method avoids toxic reagents and elevated temperatures, providing higher yields compared to traditional batch reactions. nih.govresearchgate.net Other sustainable strategies include the synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from the natural amino acid L-glutamic acid, highlighting a multi-step but green route starting from a renewable source. niscpr.res.in Water-mediated intramolecular cyclization following a bis-aza Michael addition has also been reported as a green approach to producing substituted piperidinols. mdpi.com

Exploration of Novel Catalytic Systems and Methodologies

Innovation in catalysis is critical for discovering new ways to synthesize and functionalize the piperidine scaffold. Researchers are moving beyond traditional methods to explore novel catalysts that offer greater efficiency, selectivity, and functional group tolerance.

A notable advancement combines biocatalytic C-H oxidation with radical cross-coupling. This two-stage process uses enzymes to selectively hydroxylate the piperidine ring, followed by nickel electrocatalysis to form new carbon-carbon bonds, simplifying the construction of complex piperidines without requiring expensive precious metal catalysts like palladium. news-medical.net Another novel approach employs visible light-induced iodine catalysis for Csp3–H amination, which selectively forms piperidines over the typically favored pyrrolidines. acs.org

Rhodium-catalyzed asymmetric reductive Heck reactions are also emerging as a powerful tool. This method has been used to synthesize 3-substituted tetrahydropyridines from arylboronic acids and pyridine (B92270) derivatives, which can then be reduced to form a variety of enantriched 3-substituted piperidines. acs.org Various other catalysts, such as Zirconium(IV) chloride (ZrCl4) and pyrrolidine-based organocatalysts, have been shown to be effective in one-pot, multi-component reactions to create highly functionalized piperidines. researchgate.net

Table 1: Overview of Novel Catalytic Systems for Piperidine Synthesis
Catalytic SystemReaction TypeKey AdvantagesSource
Enzymes + Nickel ElectrocatalysisBiocatalytic C-H Oxidation / Radical Cross-CouplingStreamlined, cost-effective synthesis of complex 3D molecules. news-medical.net
Iodine (Visible Light-Induced)Csp3–H AminationSelectively forms piperidines over pyrrolidines under mild conditions. acs.org
Rhodium CatalystsAsymmetric Reductive Heck ReactionHigh yield and excellent enantioselectivity for 3-substituted piperidines. acs.org
Gold(I) ComplexesOxidative Amination of AlkenesAllows for difunctionalization of a double bond to form substituted piperidines. nih.gov
Zirconium(IV) Chloride (ZrCl4)Multi-component CondensationGood yields, short reaction times, and mild conditions. researchgate.net

Integration of Continuous Flow and Automated Synthesis Platforms

To meet the demands for rapid synthesis and process optimization, researchers are integrating continuous flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and scalability. acs.org

Continuous flow protocols have been developed for the highly diastereoselective synthesis of α-chiral piperidines, achieving high yields (>80%) and excellent diastereomeric ratios (>90:10) within minutes. acs.org Electrochemical synthesis of piperidine derivatives in flow microreactors has also demonstrated superior yields compared to batch reactions and allows for preparative-scale synthesis through continuous electrolysis. nih.govresearchgate.net These flow systems enhance mass transfer, significantly reducing reaction times from hours to minutes. researchgate.net

Automated synthesis platforms are further accelerating research by enabling high-throughput screening of reaction conditions and the rapid creation of compound libraries. chemspeed.comsigmaaldrich.com For example, an automated, continuous flow synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines has been developed by sequencing photoredox-catalyzed hydroaminoalkylation with intramolecular N-arylation. nih.gov These automated systems can handle complex workflows, including reaction preparation, synthesis, work-up, and analysis, streamlining the entire discovery process. chemspeed.com

Advancements in Stereocontrol and Derivatization Strategies

Achieving precise control over stereochemistry is paramount, as the biological activity of chiral molecules like 3-piperidinamine is often dependent on a specific enantiomer. Future research will continue to focus on developing more robust and efficient methods for stereocontrolled synthesis and derivatization.

Significant progress has been made in the stereocontrolled synthesis of complex piperidine derivatives. For example, concise and complementary routes to optically pure, orthogonally protected anti,anti-4-amino-3,5-piperidine diols have been achieved starting from β-lactam cyanohydrin hybrids. nih.gov Another strategy involves the highly stereoselective synthesis of orthogonally protected chiral 2-substituted 4-aminopiperidines via diastereoselective nucleophilic substitution. rsc.org Catalytic methods are also being employed, such as the palladium-catalyzed deconstructive aminolysis of bridged valerolactam-butyrolactones to produce highly decorated 3-hydroxy-2-piperidinone carboxamides in a stereocontrolled manner. rsc.org

For analytical purposes, derivatization techniques are crucial. A pre-column derivatization method using para-toluenesulfonyl chloride allows for the estimation of enantiomeric impurities in (R)-piperidin-3-amine dihydrochloride (B599025) by chiral HPLC, a necessary step for quality control. nih.govresearchgate.net The development of such derivatization strategies is essential for both the synthesis and the analysis of enantiomerically pure piperidine compounds. researchgate.net

Table 2: Selected Strategies for Stereocontrol in Piperidine Synthesis
StrategyTarget ScaffoldKey FeaturesSource
Chemo- and Stereoselective Reductionsanti,anti-4-Amino-3,5-piperidine diolsUses β-lactam cyanohydrin hybrids as starting materials. nih.gov
Rh-catalyzed Asymmetric CarbometalationEnantioenriched 3-substituted piperidinesThree-step process involving partial reduction and asymmetric functionalization of pyridine. acs.org
Enzyme Cascades (GOase/IRED)Enantiopure Cbz-protected L-3-aminopiperidinePreserves the L-configuration from amino acid precursors without racemization. rsc.org
Diastereoselective Nucleophilic SubstitutionOrthogonally protected chiral 2-substituted 4-aminopiperidinesUses sodium azide (B81097) for substitution on a chiral piperidine precursor. rsc.org
Catalytic Deconstructive Aminolysis3-Hydroxy-2-piperidinone carboxamidesSkeletally remodels bridged lactones with site-selective bond cleavage. rsc.org

Expanding Academic Research on Material Science Applications

Beyond its established role in pharmaceuticals, 3-piperidinamine hydrochloride is a versatile building block with growing potential in material science. chemimpex.com Its chiral nature makes it particularly valuable for the development of specialized materials with unique optical or catalytic properties.

One significant area of application is in the synthesis of chiral catalysts and ligands. amerigoscientific.comamerigoscientific.com The enantiomerically pure forms, such as (R)-(-)-3-Aminopiperidine dihydrochloride, serve as key intermediates for creating ligands used in asymmetric synthesis, a field crucial for producing single-enantiomer drugs. amerigoscientific.com

Furthermore, the piperidinium (B107235) scaffold is being explored for the development of novel ionic liquids (ILs). nih.gov Ionic liquids are salts with low melting points that are gaining attention as green solvents and electrolytes due to their negligible vapor pressure and high thermal and electrochemical stability. google.comgoogle.com Research has shown that a wide range of room-temperature ionic liquids can be produced from the 3-methylpiperidinium cation core. nih.gov These ILs exhibit extreme electrochemical stability, making them promising alternatives for safer, high-performance electrolytes in batteries and other electrochemical devices. nih.gov Future research will likely expand to include 3-amino-substituted piperidinium cations to create functionalized ionic liquids with tailored properties for specific applications in catalysis, separations, or as advanced materials. chemimpex.com

Q & A

Q. How can factorial experimental design be applied to optimize the formulation of this compound-based drug delivery systems?

  • Methodological Answer : Use a 3² factorial design to evaluate variables like polymer concentration (e.g., HPMC or PVP) and pH of dissolution media. Responses include dissolution rate (USP Apparatus II, 50 rpm) and viscosity. Analyze interactions using ANOVA and response surface modeling. For example, a study on hydrogels demonstrated that polymer concentration (X₁) and crosslinking agent (X₂) significantly impact drug release kinetics (p < 0.05) .

Q. What strategies are effective in resolving contradictory analytical data (e.g., conflicting purity assessments) for this compound?

  • Methodological Answer : Cross-validate using orthogonal techniques:
  • Compare HPLC purity with Karl Fischer titration (for water content) and elemental analysis (C, H, N).
  • Employ derivative UV spectroscopy to differentiate overlapping peaks from impurities.
  • Validate against a reference standard with certified purity (e.g., USP-grade materials) .

Q. How can researchers validate chromatographic methods for detecting trace impurities in this compound samples?

  • Methodological Answer : Follow ICH Q2(R1) guidelines:
  • Determine linearity (5–150% of target concentration, R² ≥ 0.998), LOD/LOQ (signal-to-noise ratio 3:1 and 10:1).
  • Assess precision (intra-day RSD < 2%) and accuracy (spiked recovery 98–102%).
  • Test robustness by varying column temperature (±5°C) and flow rate (±0.1 mL/min) .

Q. What computational modeling approaches are suitable for predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to predict solubility and logP. DFT calculations (B3LYP/6-311+G(d,p)) can optimize geometry and estimate pKa. Validate predictions with experimental data from PubChem or NIST Chemistry WebBook entries for analogous compounds .

Q. How should dissolution studies be designed to evaluate this compound formulations under biorelevant conditions?

  • Methodological Answer : Simulate gastrointestinal conditions using USP Apparatus II (50 rpm, 37°C):
  • Test in fasted-state simulated intestinal fluid (FaSSIF, pH 6.5) and fed-state (FeSSIF, pH 5.0).
  • Sample at 10, 20, 30, and 60 minutes; analyze via UV spectrophotometry (λ = 254 nm).
  • Compare dissolution profiles using similarity factor (f₂ > 50) .

Q. What advanced spectroscopic techniques can differentiate polymorphic forms of this compound?

  • Methodological Answer : Use PXRD to identify crystal lattice differences (e.g., peak shifts at 2θ = 10–30°). Pair with DSC to detect melting point variations (ΔH fusion). Solid-state NMR (¹³C CP-MAS) can further characterize hydrogen bonding patterns in amorphous vs. crystalline forms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.